molecular formula C8H13ClN4O2 B2389701 N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]methyl}cyclopropanecarboxamide hydrochloride CAS No. 1706460-57-2

N-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]methyl}cyclopropanecarboxamide hydrochloride

Cat. No.: B2389701
CAS No.: 1706460-57-2
M. Wt: 232.67
InChI Key: MOSFBRHSDRZXBF-UHFFFAOYSA-N
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Description

The compound is an amide, which is a type of organic compound derived from ammonia where one or more hydrogen atoms are replaced by a substituent . It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the aminomethyl group would likely have a significant impact on its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole ring and the aminomethyl group. The oxadiazole ring is a heterocycle and may participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could influence its polarity, solubility, and stability .

Mechanism of Action

Without specific studies or literature on this compound, it’s difficult to determine its mechanism of action. The mechanism of action would depend on how the compound interacts with other molecules or systems in a given context .

Properties

IUPAC Name

N-[[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.ClH/c9-3-6-11-7(14-12-6)4-10-8(13)5-1-2-5;/h5H,1-4,9H2,(H,10,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSFBRHSDRZXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=NC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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